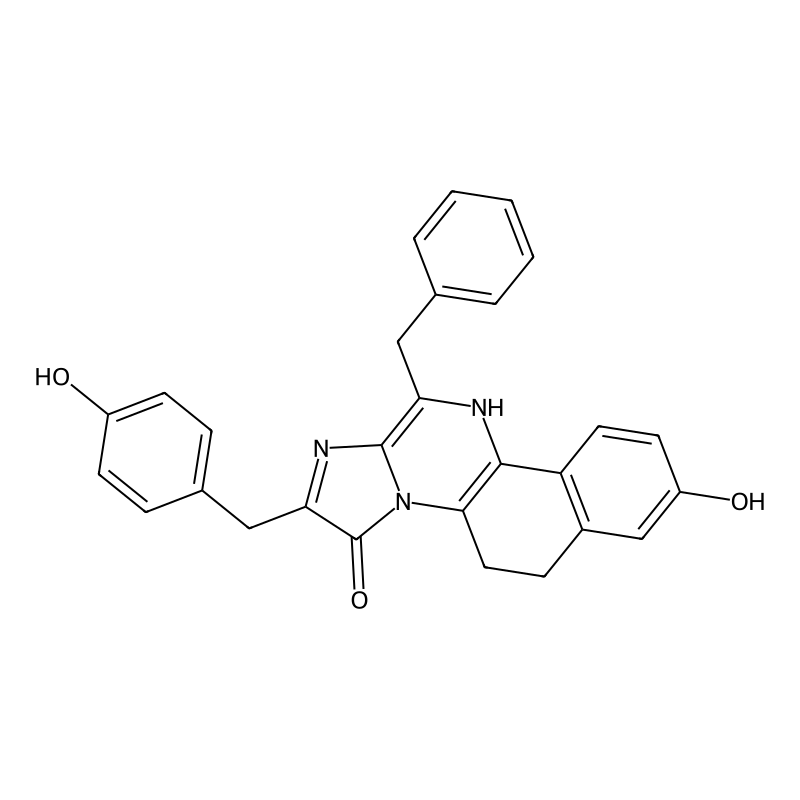

Coelenterazine e

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cellular Imaging:

Coelenterazine e, along with luciferase, can be used as a bioluminescent reporter in cellular imaging techniques. By genetically engineering cells to express luciferase, scientists can introduce coelenterazine e and observe bioluminescence. This allows for the visualization of specific cellular processes or the tracking of particular cell types within a living organism. Luciferase-coelenterazine systems offer several advantages over traditional fluorescent reporters, including a lower background signal and deeper tissue penetration due to bioluminescence emission.

Reporter for Gene Expression Studies:

Coelenterazine e and luciferase can be used as a reporter system to study gene expression. By placing the luciferase gene under the control of a specific promoter, researchers can monitor changes in gene activity by measuring bioluminescence. Increased promoter activity leads to increased luciferase production, which in turn leads to brighter bioluminescence. This allows for a sensitive and non-invasive way to study how genes are regulated in response to different stimuli [].

Biosensors:

Coelenterazine e and luciferase can be engineered to create biosensors for detecting specific molecules or environmental conditions. By linking the interaction of a target molecule with luciferase activity, researchers can design biosensors that emit light in response to the presence of the target. This has potential applications in fields like environmental monitoring, drug discovery, and disease diagnostics [].

Coelenterazine E is a bioluminescent compound, a type of luciferin, that plays a crucial role in the light-emitting reactions of various marine organisms. It is structurally related to coelenterazine, which is found across multiple aquatic phyla, including cnidarians and crustaceans. Coelenterazine E exhibits unique luminescent properties due to its ability to undergo oxidation reactions catalyzed by specific enzymes known as luciferases. The compound emits blue light upon reaction with molecular oxygen, a process that is fundamental to the bioluminescence observed in organisms such as Aequorea victoria and Renilla reniformis .

The primary chemical reaction involving coelenterazine E is its oxidation by luciferase enzymes, which leads to the formation of excited-state intermediates. In the presence of oxygen, coelenterazine E undergoes a series of transformations to yield light-emitting products. The general reaction can be summarized as follows:

- Oxidation: Coelenterazine E is oxidized by luciferase in the presence of molecular oxygen.

- Formation of Excited State: The oxidation produces a high-energy intermediate, often a dioxetane compound.

- Photon Emission: As the excited state returns to its ground state, it emits a photon, typically within the blue light spectrum (465-495 nm)

Coelenterazine E exhibits significant biological activity, particularly in bioluminescence. This property allows it to function as a signaling molecule in various marine organisms. The bioluminescent reactions are not only important for communication and predation but also serve as a defense mechanism against predators . Additionally, coelenterazine E has been explored for its antioxidant properties, suggesting potential therapeutic applications

The synthesis of coelenterazine E can be achieved through several methods:

- Natural Extraction: It can be isolated from luminescent marine organisms such as Renilla reniformis and Aequorea victoria.

- Chemical Synthesis: Various synthetic routes have been developed, including multicomponent strategies that allow for the generation of coelenterazine E and its derivatives with improved luminescent properties

Coelenterazine E has diverse applications across multiple fields:

Studies on the interactions of coelenterazine E with other molecules reveal its potential in various analytical applications. For instance, it has been shown that coelenterazine E can form stable complexes with proteins, enhancing its utility in bioluminescent assays . Furthermore, research indicates that modifications to the structure of coelenterazine E can significantly affect its reactivity and luminescence efficiency, making it a candidate for tailored applications in biosensing.

Coelenterazine E shares structural similarities with several other luciferins but possesses unique characteristics that distinguish it from these compounds. Here are some similar compounds:

Compound Name Source Organisms Key Features Coelenterazine Cnidarians Common substrate for many luciferases; emits blue light Cypridina Luciferin Lanternfish Emits green light; used in marine bioluminescence studies Firefly Luciferin Fireflies Requires ATP; emits yellow-green light; different mechanism Renilla Luciferin Sea pansy Similar structure; used in bioluminescent assays Coelenterazine E is unique due to its specific luminescent properties and its role in various biochemical pathways across different marine species. Its ability to participate in both bioluminescent and chemiluminescent reactions further highlights its versatility compared to other luciferins .

Coelenterazine e is a synthetic derivative of the naturally occurring bioluminescent substrate coelenterazine, originally isolated from marine organisms. This compound represents a significant advancement in the development of enhanced bioluminescent probes for biochemical and biological applications.

Molecular Structure and Isomeric Variations

Coelenterazine e possesses the molecular formula C₂₈H₂₃N₃O₃ with a molecular weight of 449.5 g/mol, distinguishing it from native coelenterazine (C₂₆H₂₁N₃O₃, 423.5 g/mol) through structural modifications that enhance its photophysical properties [1] [2] [3]. The compound is registered under CAS number 114496-02-5 and carries the systematic IUPAC name 16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol [3].

The defining structural feature of coelenterazine e is the presence of an additional ethyl group that forms a bridge between the hydroxyphenyl substituent at position 6 and the imidazopyrazinone core, creating an additional fused benzene ring system [1] [4] [5]. This benzannulation modification, first described by Shimomura in 1989, fundamentally alters the electronic conjugation and conformational rigidity of the molecule compared to native coelenterazine [1] [6].

Property Value Molecular Formula C₂₈H₂₃N₃O₃ Molecular Weight (g/mol) 449.5 CAS Number 114496-02-5 IUPAC Name 16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol Appearance Yellow solid powder Purity >98% The molecular architecture of coelenterazine e retains the essential imidazopyrazinone core structure that is characteristic of all coelenterazine derivatives, which is critical for the formation of the high-energy dioxetanone intermediate during bioluminescent reactions [6] [7]. The additional benzene ring fusion creates a more rigid molecular framework that influences both the stability and the photophysical properties of the compound [8].

Regarding isomeric variations, coelenterazine e can exist in different stereochemical forms, particularly concerning the chirality at certain positions within the molecule. Research has demonstrated that chiral analogs of coelenterazine derivatives exhibit different binding affinities and luminescent properties when interacting with photoproteins such as aequorin [9] [10]. The (S)- and (R)-enantiomers of related deaza-coelenterazine analogs have been shown to display distinct inhibitory effects on photoprotein regeneration, with the (S)-forms generally showing higher selectivity for binding sites within the apoprotein cavity [9].

Synthetic Pathways and Modifications

The synthesis of coelenterazine e follows established methodologies for coelenterazine analog preparation, with specific modifications to introduce the characteristic ethyl bridge and additional benzene ring system. The synthetic approaches can be categorized into several key methodologies that have evolved over time to improve yield and accessibility.

The classical synthetic approach, initially developed by Inoue and coworkers in 1975, involves the condensation of 2-aminopyrazine derivatives with glyoxal to form the imidazopyrazinone core [6]. However, this method typically yields less than 10% of the desired product and is not well-suited for the preparation of complex analogs like coelenterazine e [6].

More modern synthetic strategies employ palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which allows for greater flexibility in introducing various substituents [6] [11]. Jones and coworkers developed an improved method that uses bromopyrazine intermediates coupled with appropriately substituted boronic acids, achieving overall yields of approximately 25% [6]. This approach is particularly valuable for coelenterazine e synthesis as it enables the systematic introduction of the benzannulated structure.

Synthetic Approach Key Steps Typical Yield (%) Reference Year Classical condensation method Condensation of 2-aminopyrazine with glyoxal <10 1975 Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling followed by condensation 25 1990s Benzannulation modification Introduction of ethyl bridge to form additional benzene ring Variable 1989 Improved deprotection route N-tosyl aminopyrazine triflate intermediate formation High (>80) 2005 Recent advances in coelenterazine analog synthesis have focused on improving the deprotection steps and developing more versatile intermediates. Kondo and colleagues described an improved synthetic route that involves the formation of N-tosyl aminopyrazine triflate intermediates, which can be deprotected under milder conditions and subsequently used in cross-coupling reactions [11]. This approach has proven particularly effective for synthesizing coelenterazine e and related analogs with acid-labile functional groups.

The specific synthesis of coelenterazine e involves the strategic incorporation of an ethyl bridge that connects the 6-position hydroxyphenyl substituent to the imidazopyrazinone core, forming the additional benzene ring [4] [5]. This modification requires careful control of reaction conditions to ensure proper cyclization and avoid unwanted side reactions that could compromise the integrity of the chromophore system.

Physicochemical Properties

The physicochemical properties of coelenterazine e are fundamentally influenced by its extended conjugated system and the presence of the additional benzene ring, which confers distinct characteristics compared to native coelenterazine and other analogs.

Solubility and Stability Characteristics

Coelenterazine e exhibits limited aqueous solubility, similar to other coelenterazine derivatives, necessitating the use of organic solvents or specialized solubilization techniques for biological applications [1] [3] [12]. The compound is readily soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol, with stock solutions typically prepared at concentrations of 1 mg/ml in these solvents [3] [13] [14].

The aqueous solubility limitations of coelenterazine e have led to the development of water-soluble formulations for in vivo applications. These formulations incorporate non-toxic additives that enable the preparation of iso-osmotic solutions suitable for intravenous injection at concentrations up to 500 μg/100 μl [15]. The water-soluble form maintains the bioluminescent activity while avoiding the toxicity associated with organic solvents such as propylene glycol [15].

Stability characteristics of coelenterazine e are critical for its practical applications. The compound demonstrates excellent long-term stability when stored as a lyophilized powder under argon atmosphere at -20°C, with a shelf life exceeding two years [3] [14]. However, like other coelenterazine derivatives, coelenterazine e is susceptible to oxidative degradation when exposed to oxygen and moisture, particularly in aqueous solutions [14]. Working solutions should be prepared immediately before use and protected from light to prevent auto-oxidation [12] [14].

The stability profile shows that coelenterazine e is less stable in aqueous solution compared to some other analogs, which limits its suitability for certain intracellular applications [4]. This instability is attributed to the extended conjugated system, which increases susceptibility to oxidative degradation processes [6].

Spectral Absorption and Emission Profiles

The spectral properties of coelenterazine e represent one of its most distinctive characteristics, setting it apart from native coelenterazine and other analogs through its unique dual emission profile. The compound exhibits two distinct emission peaks at 405 nm and 465 nm, providing a ratiometric capability that is valuable for quantitative measurements [1] [14] [4].

The absorption spectrum of coelenterazine e shows a maximum at approximately 427 nm, which is characteristic of the extended π-conjugated system formed by the benzannulated structure [13]. This absorption maximum is slightly red-shifted compared to native coelenterazine, reflecting the influence of the additional benzene ring on the electronic structure of the chromophore [13].

Spectral Property Value Absorption Maximum (nm) 427 Emission Peaks (nm) 405 and 465 Relative Luminescence Capacity 0.5 Relative Initial Intensity 4.0 The dual emission characteristics of coelenterazine e arise from the existence of different ionization states of the excited coelenteramide product formed during the bioluminescent reaction [16] [14] [4]. The emission at 405 nm corresponds to the neutral (unionized) form of coelenteramide, while the 465 nm emission is attributed to the amide anion form [16] [17]. This dual emission property enables ratiometric calcium measurements with improved accuracy, as the ratio of the two emission intensities can be used to correct for variations in substrate concentration [4].

When used with Renilla luciferase, coelenterazine e demonstrates a remarkable 750% increase in initial luminescence intensity compared to native coelenterazine, although the total light output is only 137% of the native substrate [1] [14]. This enhanced initial intensity makes coelenterazine e particularly valuable for applications requiring high sensitivity and rapid signal detection [1].

The quantum yield characteristics of coelenterazine e reflect the influence of the rigid benzannulated structure on the photophysical processes. Studies have shown that the additional ring system affects both the radiative and non-radiative decay pathways of the excited state, contributing to the observed changes in emission intensity and spectral distribution [6] [7] [18].

Coelenterazine e represents a significant structural modification of the native coelenterazine molecule, distinguished by its unique tetracyclic architecture compared to the tricyclic imidazopyrazinone core of the parent compound [1] [2]. The molecular formula of coelenterazine e is C28H23N3O3 with a molecular weight of 449.5 g/mol, contrasting with native coelenterazine's formula of C26H21N3O3 and molecular weight of 423.5 g/mol [1] [2] [3]. This increase in molecular mass reflects the addition of an ethyl bridge that forms an additional ring system, fundamentally altering the compound's structural framework.

The most distinctive structural feature of coelenterazine e is the presence of an ethylene bridge that connects the carbon-5 position of the imidazopyrazinone core to the ortho position of the phenyl ring at carbon-6 [4] [5]. This ethylene bridge formation constrains the phenyl ring to adopt a coplanar orientation with the imidazopyrazinone ring system, eliminating the rotational freedom that exists in native coelenterazine [5]. The constraint imposed by this additional ring system results in a more rigid molecular structure that significantly impacts both the photophysical properties and enzyme binding characteristics of the compound.

The bioluminescent properties of coelenterazine e demonstrate marked improvements over native coelenterazine in several key parameters. With Renilla luciferase, coelenterazine e exhibits an initial intensity that is 750% higher than native coelenterazine, while maintaining a total light output of 137% compared to the native substrate [2] [6]. This enhanced performance is attributed to the increased quantum efficiency resulting from the constrained molecular geometry and improved π-π stacking interactions within the active site [7] [8].

The emission spectrum of coelenterazine e displays a unique dual-peak characteristic with maxima at 405 and 465 nm, contrasting with the single emission peak of native coelenterazine at 465-475 nm [4] [9] [7]. This dual emission pattern enables ratiometric calcium measurements by monitoring the ratio of emission intensities at these two wavelengths, providing improved measurement accuracy that is independent of substrate concentration variations [4] [10].

Ethyl Group Addition and Ring System Modifications

The ethyl group addition in coelenterazine e represents a critical structural modification that transforms the compound from a tricyclic to a tetracyclic system through the formation of an additional six-membered ring [4] [2]. This modification occurs through the creation of an ethylene bridge between the carbon-5 position of the imidazopyrazinone core and the ortho position of the carbon-6 phenyl ring, effectively creating a rigid tetracyclic framework designated as tetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene [1] [11] [3].

The ring system modifications introduced by the ethyl bridge have profound effects on the conformational flexibility of the molecule. Native coelenterazine possesses significant rotational freedom around the bond connecting the imidazopyrazinone core to the carbon-6 phenyl ring, allowing for various conformational states that can affect binding affinity and luminescence properties [12]. In contrast, the ethylene bridge in coelenterazine e eliminates this rotational freedom, locking the phenyl ring in a fixed coplanar orientation relative to the imidazopyrazinone core [5].

This conformational constraint results in enhanced π-π stacking interactions between the aromatic ring systems, contributing to the improved quantum efficiency observed in bioluminescence assays [8]. The rigid tetracyclic structure also reduces the entropic penalty associated with enzyme binding, as the substrate is pre-organized in a conformation that is complementary to the enzyme active site [7]. This pre-organization effect is particularly significant for Renilla luciferase, where coelenterazine e demonstrates superior binding affinity compared to native coelenterazine.

The molecular rigidity introduced by the additional ring system also affects the excited state dynamics of the bioluminescence reaction. The constrained geometry reduces non-radiative decay pathways that compete with light emission, thereby increasing the overall quantum yield of the luminescence reaction [13] [8]. This effect is manifested in the enhanced initial intensity and total light output observed with coelenterazine e compared to native coelenterazine across multiple luciferase systems.

Impact on Luciferase Binding Affinity

The structural modifications in coelenterazine e have a pronounced impact on its binding affinity and specificity for different luciferase enzymes. The tetracyclic structure and conformational constraints imposed by the ethylene bridge create a substrate that exhibits enhanced complementarity to the active sites of certain luciferases, particularly Renilla luciferase [14] [7]. This improved complementarity is reflected in the dramatically increased bioluminescence activity observed with coelenterazine e compared to native coelenterazine.

With Renilla luciferase, coelenterazine e demonstrates exceptional binding characteristics, showing a 7.5 to 8-fold increase in initial intensity and a 37% increase in total light output compared to native coelenterazine [2] [14] [7]. This enhanced performance is attributed to the optimized substrate positioning within the enzyme active site, facilitated by the rigid tetracyclic structure that reduces the conformational search required for productive binding [7]. The constrained phenyl ring orientation in coelenterazine e appears to provide optimal π-π stacking interactions with aromatic residues in the Renilla luciferase active site, contributing to the increased binding affinity.

The binding kinetics of coelenterazine e also differ significantly from native coelenterazine. Both substrates achieve peak luminescence signals within one minute of addition to Renilla luciferase-expressing cells, but coelenterazine e maintains higher signal intensity throughout the measurement period [14] [7]. This sustained activity suggests that the tetracyclic structure provides better protection against non-specific degradation pathways while maintaining efficient substrate utilization by the enzyme.

In contrast to its enhanced activity with Renilla luciferase, coelenterazine e shows differential binding characteristics with other coelenterazine-utilizing enzymes. With aequorin, coelenterazine e exhibits a 4-fold increase in relative intensity compared to native coelenterazine, along with a faster response time of 0.15-0.3 seconds compared to 0.4-0.8 seconds for the native substrate [9] [7]. This enhanced kinetic response is attributed to the improved substrate binding and more efficient complex formation facilitated by the rigid molecular structure.

The substrate specificity profile of coelenterazine e reveals important structure-activity relationships. While Renilla luciferase demonstrates high specificity for coelenterazine e with dramatically enhanced activity, Gaussia luciferase shows narrow substrate specificity and does not effectively utilize coelenterazine e as a substrate [6] [7]. This differential recognition pattern highlights the importance of specific structural features in determining enzyme-substrate compatibility and underscores the role of the tetracyclic framework in modulating binding affinity across different luciferase systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )XLogP3

4.7Exact Mass

449.1739Appearance

Solid powderStorage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).Dates

Last modified: 08-15-20231: Inouye S, Shimomura O. The use of Renilla luciferase, Oplophorus luciferase, and apoaequorin as bioluminescent reporter protein in the presence of coelenterazine analogues as substrate. Biochem Biophys Res Commun. 1997 Apr 17;233(2):349-53. PubMed PMID: 9144537.

2: Shimomura O. Membrane permeability of coelenterazine analogues measured with fish eggs. Biochem J. 1997 Sep 1;326 ( Pt 2):297-8. PubMed PMID: 9291095; PubMed Central PMCID: PMC1218668.

3: Knight MR, Read ND, Campbell AK, Trewavas AJ. Imaging calcium dynamics in living plants using semi-synthetic recombinant aequorins. J Cell Biol. 1993 Apr;121(1):83-90. PubMed PMID: 8458875; PubMed Central PMCID: PMC2119763.

4: Shimomura O. Cause of spectral variation in the luminescence of semisynthetic aequorins. Biochem J. 1995 Mar 1;306 ( Pt 2):537-43. PubMed PMID: 7887908; PubMed Central PMCID: PMC1136551.Explore Compound Types

Get ideal chemicals from 750K+ compounds